

Sitravatinib's Target Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

Cat. No.: S543264

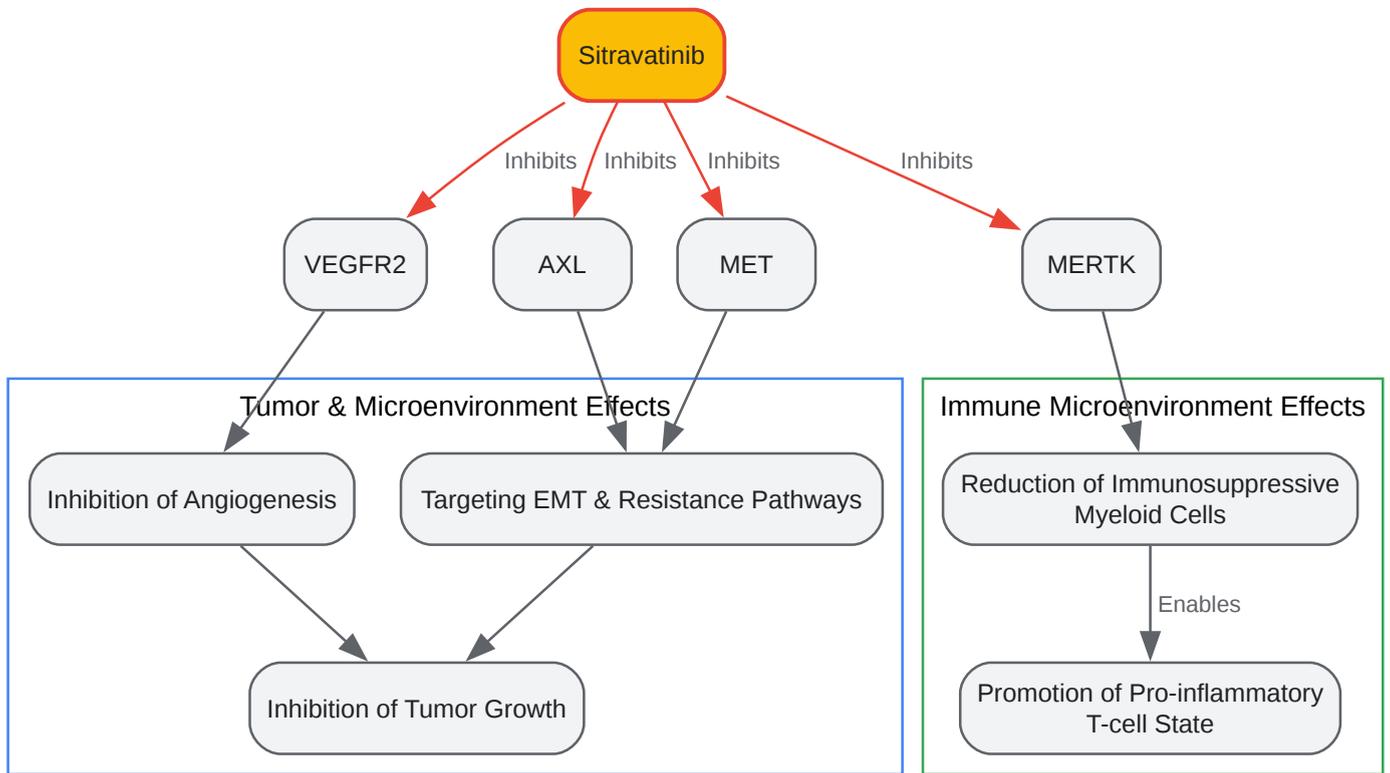
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Sitravatinib is an oral, small-molecule multi-kinase inhibitor. Its primary targets can be grouped into several families of receptor tyrosine kinases (RTKs) implicated in oncogenesis, immune regulation, and resistance pathways [1] [2] [3].

Table 1: Primary Tyrosine Kinase Targets of Sitravatinib

Target Family	Specific Targets	Rationale for Inhibition in Cancer
TAM Family	TYRO3, AXL, MERTK	Associated with immune suppression and resistance to anti-angiogenic therapy and immunotherapy [1] [2].
Split Family	VEGFR2 (KDR), PDGFR, KIT	VEGFR2 inhibition targets tumor angiogenesis. PDGFR and KIT are involved in tumor growth and progression [1].
Other RTKs	MET, RET	MET is implicated in resistance to anti-angiogenic therapy. RET is a known oncogene in multiple cancers [1] [3].

The following diagram illustrates how **sitravatinib** simultaneously targets multiple pathways to exert anti-tumor and immunomodulatory effects.



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Sitravatinib's multi-targeted mechanism simultaneously inhibits tumor-centric pathways like angiogenesis and growth while reprogramming the immune microenvironment to enhance anti-tumor immunity [1] [2] [3].

Clinical Efficacy and Safety Data

The antitumor activity of **sitravatinib** has been evaluated in clinical trials, both as a monotherapy and in combination with immunotherapies.

Table 2: Summary of Clinical Trial Results with Sitravatinib

Trial / Cohort Details	Patient Population	Key Efficacy Outcomes	Most Frequent All-Cause Adverse Events
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| **Phase 1/1b Monotherapy** [1] | Anti-angiogenesis-refractory clear cell RCC (n=38) | **ORR: 25.9%** Median PFS: 9.5 months Median OS: 30.0 months | Diarrhea (72.9%) Fatigue (54.2%) Hypertension (52.1%) | | **Phase 1/1b Monotherapy** [1] | Castrate-resistant prostate cancer with bone metastases (n=10) | **ORR: 0%** Median PFS: 5.8 months Median OS: 10.1 months | (Same as above) | | **Phase 1 Triplet Therapy** [2] | Untreated advanced clear cell RCC (n=22) **Sitravatinib** + *Nivolumab* + *Ipilimumab* | **ORR: 45.5%** Disease Control Rate: 86.4% Median PFS: 14.5 months | Immune-related adverse events were frequent with initial ipilimumab dose; regimen was better tolerated with reduced ipilimumab dose. | | **Phase 2 Combination Therapy** [3] | Metastatic ccRCC post-Immunotherapy (n=14) **Sitravatinib** + *Nivolumab* | **ORR: 15.4%** Disease Control Rate (24 weeks): 35.7% | Grade 3-4 AEs: 42.9% Immune-mediated AEs: 14.3% |

Experimental Insights from Clinical Studies

Advanced techniques used in clinical trials provide deeper insights into **sitravatinib**'s mechanism of action and resistance.

- **Single-Cell RNA Sequencing Analysis:** In the phase 1 triplet therapy trial, analysis of serial tumor biopsies from 12 patients revealed that treatment resistance was associated with a tumor cell-specific program resembling the **epithelial-mesenchymal transition (EMT)**, along with enrichment of **exhausted T cells** and **M2-like myeloid cells**. This suggests that **sitravatinib**'s efficacy may be limited by these emerging cellular states in the tumor microenvironment [2].
- **Overcoming Prior Treatment Resistance:** The phase 2 SNAPI trial indicated that clinical benefit from **sitravatinib** plus nivolumab was primarily observed in patients who had not received prior **cabozantinib** or **lenvatinib** (ORR 25% vs. 0% in prior-treated patients). This implies significant overlap in the RTKs targeted by these drugs, and that prior treatment can limit **sitravatinib**'s efficacy [3].

A Guide for Further SAR Investigation

While the exact structural features of **sitravatinib** and how modifications affect its potency are not publicly detailed, you can approach this question through the following avenues:

- **Analyze Close Analogs:** Focus on published SAR studies for other multi-targeted kinase inhibitors with overlapping target profiles, such as **cabozantinib** and **lenvatinib**. The strategies used to optimize their selectivity and potency can provide valuable indirect insights.

- **Utilize Chemical Databases:** Search specialized chemical and patent databases using **sitravatinib's** chemical structure to identify close analogs and any associated biochemical data, which can help delineate key structural requirements for activity.
- **Consider the Biological Rationale:** The primary driver for **sitravatinib's** development was not just potency against individual kinases, but the **strategic combination of targets** (VEGFR + TAM + MET) to overcome tumor resistance pathways. Future SAR studies may focus on fine-tuning this balance to maximize immune modulation while minimizing toxicity.

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References

1. Targeting multiple receptor tyrosine kinases with sitravatinib [pmc.ncbi.nlm.nih.gov]
2. Sitravatinib in combination with nivolumab plus ipilimumab ... [nature.com]
3. A phase II trial of sitravatinib + nivolumab after progression ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sitravatinib's Target Profile & Mechanism of Action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543264#sitravatinib-structure-activity-relationship>]

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